molecular formula C13H13N3O B12843845 3,6-Diamino-8,10-dihydroacridin-9(8aH)-one

3,6-Diamino-8,10-dihydroacridin-9(8aH)-one

Cat. No.: B12843845
M. Wt: 227.26 g/mol
InChI Key: OUPJODOYXJFFPN-UHFFFAOYSA-N
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Description

3,6-Diamino-8,10-dihydroacridin-9(8aH)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diamino-8,10-dihydroacridin-9(8aH)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-8,10-dihydroacridin-9(8aH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a variety of substituted acridines.

Scientific Research Applications

3,6-Diamino-8,10-dihydroacridin-9(8aH)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with DNA and proteins.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3,6-Diamino-8,10-dihydroacridin-9(8aH)-one involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. The compound may also interact with specific proteins, inhibiting their function and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound, known for its antibacterial and antimalarial properties.

    Acriflavine: A derivative used as an antiseptic and in cancer research.

    Proflavine: Another derivative with antibacterial properties.

Uniqueness

3,6-Diamino-8,10-dihydroacridin-9(8aH)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other acridine derivatives. Its dual amino groups and dihydroacridinone structure allow for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

3,6-diamino-9a,10-dihydro-1H-acridin-9-one

InChI

InChI=1S/C13H13N3O/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-3,5-6,10,16H,4,14-15H2

InChI Key

OUPJODOYXJFFPN-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=C2C1C(=O)C3=C(N2)C=C(C=C3)N)N

Origin of Product

United States

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